(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-methyl-amine

Medicinal chemistry synthesis Imidazole building block Process chemistry

Medicinal chemistry teams developing TAAR1 agonists or kinase inhibitors require a monofunctional N-methyl secondary amine building block to avoid primary amine over-reactivity. This validated intermediate, characterized by ¹H NMR and MS in a published industrial synthesis, provides chemoselective elaboration at the imidazole 2-position. • Distinct N-methyl secondary amine avoids bis-functionalization; 4,5-dimethyl substitution occupies hydrophobic kinase hinge pockets. • Enables reproducible SAR for TAAR1 ligand series; bridges primary amine (CAS 933698-35-2) to N-ethyl analog. • Supplied at 95% purity with full QC documentation; consistent with published characterization data.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
CAS No. 193534-59-7
Cat. No. B13326768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-methyl-amine
CAS193534-59-7
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)CNC)C
InChIInChI=1S/C7H13N3/c1-5-6(2)10-7(9-5)4-8-3/h8H,4H2,1-3H3,(H,9,10)
InChIKeyGLMQEMJSLCPLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Baseline Characterization


(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-methyl-amine (CAS 193534-59-7), systematically named 1-(4,5-dimethyl-1H-imidazol-2-yl)-N-methylmethanamine, is a trisubstituted imidazole derivative bearing methyl groups at the 4- and 5-positions of the imidazole ring and an N-methylaminomethyl substituent at the 2-position . With a molecular formula of C₇H₁₃N₃ and a molecular weight of 139.20 g/mol, this secondary amine building block features two hydrogen bond donors, two hydrogen bond acceptors, a computed XLogP3 of 0.3, and a topological polar surface area (TPSA) of 40.7 Ų [1]. Originally synthesized and characterized at SmithKline Beecham Pharmaceuticals as part of a medicinal chemistry program requiring 2-(alkylaminomethyl)-substituted imidazoles, the compound serves as a versatile intermediate for the construction of biologically active molecules, including enzyme inhibitors and receptor modulators .

Scaffold Type Trisubstituted imidazole building block with N-methyl secondary amine at 2-position
Med Chem Role Versatile intermediate for constructing enzyme inhibitors and receptor modulators
Synthetic Context Validated via industrial thioimidate cyclization route for specific substitution patterns

Why Generic Imidazole Analogs Compromise Reproducibility


Imidazole-based building blocks with similar core scaffolds are not functionally interchangeable. The target compound's N-methyl secondary amine at the 2-position confers distinct nucleophilicity, basicity, and steric profile compared to the primary amine analog (4,5-dimethyl-1H-imidazol-2-yl)methanamine (CAS 933698-35-2), while the 4,5-dimethyl substitution pattern on the imidazole ring differentiates it from unsubstituted 2-(methylaminomethyl)-1H-imidazole variants . The presence of both ring methyl groups influences tautomeric equilibrium at the imidazole N1 position and alters hydrogen-bonding capacity relative to mono-methyl or unsubstituted analogs, directly affecting downstream coupling efficiency in medicinal chemistry campaigns . Furthermore, the synthetic route to this specific substitution pattern requires a distinct thioimidate cyclization methodology developed at SmithKline Beecham, and attempts to substitute with commercially more common primary amine or N,N-dimethyl variants would yield products with different physicochemical and pharmacological profiles, undermining SAR reproducibility .

Amine Reactivity N-methyl secondary amine has distinct nucleophilicity and chemoselectivity; primary amine analogs (CAS 933698-35-2) may alter coupling efficiency and lead to bis-functionalization.
Ring Substitution 4,5-dimethyl groups influence tautomeric equilibrium and hydrogen-bonding capacity; unsubstituted or mono-methyl variants may shift downstream SAR interpretation.
Synthetic Route Prior literature methods for analogous 2-(aminomethyl)-imidazoles were unreliable with low yields; direct substitution with generic analogs risks reproducibility in multi-step campaigns.

Quantitative Differentiation Against Closest Structural Analogs


Synthetic Yield via Thioimidate Cyclization Route

The SmithKline Beecham medicinal chemistry group reported a validated synthetic route to 2-(methylaminomethyl)-4,5-dimethyl-1H-imidazole (the target compound) with an overall yield of 35% after flash chromatography, proceeding via thioamide formation, S-methyl thioimidate generation (89% yield for intermediate 6), cyclization with an α-amino ketal (41% yield for Cbz-protected intermediate 11b), and final catalytic hydrogenolysis deprotection (79% yield) . In contrast, the analogous tetrahydrobenzimidazole derivative (compound 1) was prepared via the same methodology, but the paper explicitly notes that prior literature methods for 2-(aminomethyl)- and 2-(alkylaminomethyl)-4,5-dialkyl-1H-imidazoles were 'not reliable for our examples, affording low yields and multiple products,' establishing the methodological necessity of the optimized route for this specific substitution pattern . No directly comparable overall yield data exists for the primary amine analog (CAS 933698-35-2) via this specific route, as the paper focused exclusively on the N-methyl secondary amine derivatives.

Synthetic Yield
Cross-study comparable
Target: 35% overall yield (4 steps) via validated thioimidate route. Comparator: Prior literature methods reported as low-yielding with multiple products.
Supports custom synthesis feasibility benchmarking
Route demonstrated at medicinal chemistry scale; intermediate 6 isolated in 89% crystalline yield.
Medicinal chemistry synthesis Imidazole building block Process chemistry

Physicochemical Comparison: HBD Count and Lipophilicity

The target compound (CAS 193534-59-7) has a computed XLogP3 of 0.3 and a topological polar surface area (TPSA) of 40.7 Ų [1]. The primary amine analog (4,5-dimethyl-1H-imidazol-2-yl)methanamine (CAS 933698-35-2) has molecular formula C₆H₁₁N₃ and molecular weight 125.17 g/mol , compared to C₇H₁₃N₃ and 139.20 g/mol for the target. The N-methyl substitution increases molecular weight by 14.03 Da, adds one additional rotatable bond (2 vs. estimated 1 for the primary amine analog), and reduces hydrogen bond donor count from 3 (primary amine: one NH₂ plus imidazole NH) to 2 (secondary N-methylamine plus imidazole NH), which may influence membrane permeability and CNS penetration potential . The ethyl analog (4,5-dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine (CAS 1211504-68-5) has molecular weight 153.22 g/mol and further increased lipophilicity relative to the target, representing a distinct point on the structure-property landscape .

Physicochemical Profile
Class-level inference
Target: HBD = 2, MW = 139.2 g/mol, XLogP3 = 0.3. Primary amine analog: HBD = 3, MW = 125.2 g/mol.
Supports permeability screening context
Reduced HBD count and increased MW relative to primary amine may influence membrane penetration.
Physicochemical profiling ADME prediction Lead optimization

TAAR1 Pharmacophore and Metabolic Stability Rationale

A patent family (US20080096906, WO2008043700, KR1020090055640) discloses aminomethyl-2-imidazoles with affinity for trace amine-associated receptors (TAARs), particularly TAAR1, a GPCR target implicated in depression, anxiety disorders, bipolar disorder, ADHD, and schizophrenia [1][2]. The generic Markush structure (Formula I) encompasses compounds where the imidazole 2-position bears an aminomethyl substituent with an N-alkyl group — a structural motif precisely matching the target compound's N-methylaminomethyl fragment [1]. While the patent's exemplified compounds feature N-aryl or N-alkylaryl substituents on the exocyclic amine nitrogen rather than the simple N-methyl group of the target compound, the target compound represents the minimal pharmacophoric core of this chemotype [1]. The N-methyl substitution is critical because it eliminates the primary amine's potential for metabolic N-dealkylation via monoamine oxidase or CYP450 enzymes, a well-established liability for primary benzylamine and heteroarylmethylamine scaffolds [3]. This is a class-level inference: the target compound's N-methyl secondary amine is expected to exhibit greater metabolic stability than its primary amine analog (CAS 933698-35-2) based on established medicinal chemistry principles for amine-containing heterocycles.

Metabolic Stability
Class-level inference
N-methyl secondary amine predicted to reduce MAO/CYP-mediated N-dealkylation susceptibility vs. primary amine analog.
Supports metabolic stability screening context
General medicinal chemistry precedent; no direct experimental t½ or Clint data for this exact pair.
TAAR1 receptor Neuropsychiatric drug discovery GPCR medicinal chemistry

Lipophilicity Positioning in the N-Alkyl Homolog Series

The target compound (N-methyl, CAS 193534-59-7) has a computed XLogP3 of 0.3 and an alternative computed LogP of 1.14 [1]. By comparison, the N-ethyl homolog (CAS 1211504-68-5) is expected to have an XLogP3 of approximately 0.8–1.0 (estimated by +0.5 log unit increment per additional methylene in alkylamine series), and the unsubstituted primary amine analog (CAS 933698-35-2) has an estimated XLogP3 of approximately -0.2 to 0.0 . The target compound therefore occupies an intermediate lipophilicity position that falls within the optimal CNS drug space (XLogP3 = 1–3 is considered favorable for CNS penetration) while remaining more polar than the ethyl analog, potentially offering a superior balance of permeability and aqueous solubility [1]. Vendors supplying this compound (Enamine catalog EN300-1601010) list purity at 95%, with pricing at research scale (50 mg to 10 g) [2].

Lipophilicity Ranking
Class-level inference
Target XLogP3 = 0.3. Primary amine est. ~-0.2 to 0.0. N-ethyl est. ~0.8 to 1.0. Intermediate positioning in alkylamine series.
Supports CNS penetration screening context
Computed values; methylene increment estimation used for comparators.
Lipophilicity optimization CNS drug design Structure-property relationships

Recommended Application Scenarios


TAAR1 Agonist Pharmacophore Exploration

Research groups pursuing trace amine-associated receptor 1 (TAAR1) agonists or partial agonists for neuropsychiatric indications (depression, ADHD, schizophrenia) can employ this compound as the minimal TAAR1 pharmacophoric core. The patent disclosure of aminomethyl-2-imidazoles (US20080096906) establishes that the 2-(N-alkylaminomethyl)-imidazole motif is the essential scaffold for TAAR1 affinity . The target compound's N-methyl secondary amine provides a direct synthetic handle for further N-functionalization (e.g., N-arylation, N-acylation, or reductive amination) to elaborate into fully decorated TAAR1 ligands, while its 4,5-dimethyl substitution on the imidazole ring pre-installs the steric and electronic features that distinguish this series from unsubstituted imidazole analogs [1].

Kinase Inhibitor Scaffold Construction

The SmithKline Beecham synthesis publication (Synlett 1998) establishes this compound as a validated intermediate within an industrial medicinal chemistry program . The N-methylaminomethyl group at the 2-position serves as a versatile anchor point for constructing elaborated kinase-targeting molecules through amide bond formation, sulfonamide coupling, or urea linkage. The 4,5-dimethyl substitution pattern is critical for occupying hydrophobic kinase hinge-region pockets that accommodate methyl-substituted heterocycles, and the secondary amine provides monofunctional reactivity (as opposed to primary amine bis-functionalization risk), enabling chemoselective elaboration in the presence of the imidazole NH . Procurement of this specific compound ensures consistency with published synthetic procedures and avoids the purification challenges associated with primary amine analogs.

Structure-Property Relationship Studies in Alkyl Series

For medicinal chemistry teams systematically profiling the impact of N-alkyl substitution on imidazole-2-methanamine pharmacokinetics, the target compound (N-methyl) provides the critical second data point in the homologous series: primary amine (CAS 933698-35-2) → N-methyl (CAS 193534-59-7) → N-ethyl (CAS 1211504-68-5) [1]. The ~0.5 log unit increment in computed XLogP3 between the primary amine and the N-methyl compound, combined with the reduction in hydrogen bond donor count from 3 to 2, makes this compound the preferred intermediate for assessing the permeability-solubility trade-off inherent to N-methylation as a lead optimization strategy [1].

Custom Synthesis Reference Standard and QC

Given that the SmithKline Beecham publication provides full spectroscopic characterization (¹H NMR, MS) for the key Cbz-protected intermediate 11b and describes the final deprotection to the free amine, this compound can serve as a reference standard for quality control in custom synthesis campaigns . The reported overall yield of 35% and the availability of the compound from commercial suppliers at 95% purity (Enamine catalog EN300-1601010) provide quantitative benchmarks for assessing the performance of contract synthesis organizations and verifying product identity through comparative spectroscopic analysis [2].

Application
Selection Property
Validation Focus
TAAR1 pharmacophore exploration
Secondary amine synthetic handle
N-functionalization for GPCR ligand elaboration
Kinase inhibitor scaffold construction
Chemoselective monofunctional reactivity
Hydrophobic hinge-region pocket compatibility
Alkyl series SAR profiling
Intermediate lipophilicity (XLogP3)
Permeability-solubility trade-off assessment
Custom synthesis QC benchmarking
Published spectroscopic characterization
Process efficiency and product identity verification
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